2-Amino-4-chlorothiazole-5-carbonitrile
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Overview
Description
2-Amino-4-chlorothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H2ClN3S and its molecular weight is 159.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One of the primary research applications of 2-Amino-4-chlorothiazole-5-carbonitrile is in the synthesis of complex chemical structures. Ioannidou and Koutentis (2011) explored the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles, leading to the synthesis of chloroisothiazole-carbonitriles, demonstrating the compound's utility in creating structurally diverse molecules Ioannidou & Koutentis, 2011. Similarly, Tiwari et al. (2016) highlighted its use in the synthesis of thiadiazolopyrimidine derivatives with potential anticancer properties, showcasing its role in medicinal chemistry Tiwari et al., 2016.
Biological Activities and Applications
Another significant application is in the development of compounds with potential biological activities. Al-Adiwish et al. (2017) demonstrated the synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, investigating their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), indicating the compound's importance in discovering new therapeutic agents Al-Adiwish et al., 2017.
Advanced Material Research
Research into the material science applications of this compound is also noteworthy. Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in acidic solutions. Their findings underscore the potential of derivatives of this compound in developing new materials with enhanced corrosion resistance, highlighting its relevance in industrial applications Yadav et al., 2016.
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their function, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways involved in cell proliferation and survival.
Result of Action
As a derivative of 2-aminothiazole, it’s known to exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Properties
IUPAC Name |
2-amino-4-chloro-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3S/c5-3-2(1-6)9-4(7)8-3/h(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOZNMZMQMLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136195-53-4 |
Source
|
Record name | 2-amino-4-chloro-1,3-thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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